1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine
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Overview
Description
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 3,4-dimethoxybenzenesulfonyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine typically involves the reaction of piperidine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(3,4-Dimethoxyphenyl)piperidin-4-amine: Similar in structure but lacks the sulfonyl group, leading to different chemical and biological properties.
1-(3,4-Dimethoxybenzenesulfonyl)piperidin-3-amine: Differing in the position of the amine group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H20N2O4S |
---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-amine |
InChI |
InChI=1S/C13H20N2O4S/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-7-5-10(14)6-8-15/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
LGRLHLSVCDZSFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N)OC |
Origin of Product |
United States |
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